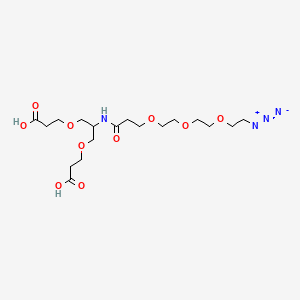

2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

Descripción

Propiedades

IUPAC Name |

3-[2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-(2-carboxyethoxy)propoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N4O10/c19-22-20-4-8-29-10-12-30-11-9-28-5-1-16(23)21-15(13-31-6-2-17(24)25)14-32-7-3-18(26)27/h15H,1-14H2,(H,21,23)(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEBYMXGDWQDQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN=[N+]=[N-])C(=O)NC(COCCC(=O)O)COCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201112385 | |

| Record name | Propanoic acid, 3-[[15-azido-2-[(2-carboxyethoxy)methyl]-4-oxo-7,10,13-trioxa-3-azapentadec-1-yl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201112385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086689-05-4 | |

| Record name | Propanoic acid, 3-[[15-azido-2-[(2-carboxyethoxy)methyl]-4-oxo-7,10,13-trioxa-3-azapentadec-1-yl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[[15-azido-2-[(2-carboxyethoxy)methyl]-4-oxo-7,10,13-trioxa-3-azapentadec-1-yl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201112385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane: A Versatile Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental methodologies related to 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane. This versatile, polyethylene glycol (PEG)-based bifunctional linker is a critical tool in the synthesis of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is a heterobifunctional linker featuring a terminal azide group and two carboxylic acid moieties. The azide group allows for highly specific "click chemistry" reactions, while the carboxyl groups can be readily conjugated to primary amines. The integrated PEG3 spacer enhances the molecule's solubility and provides flexibility to the resulting conjugate.

| Property | Value |

| Molecular Formula | C18H32N4O10[1] |

| Molecular Weight | 464.5 g/mol [1][2][3] |

| CAS Number | 2086689-05-4[1][4][5] |

| Purity | Typically ≥98%[1][2][3] |

| Appearance | Solid |

| Storage Conditions | -20°C[1] |

| Shipping | Ambient Temperature[1] |

Applications in Drug Development

The unique trifunctional nature of this linker, with one azide and two carboxylic acid groups, makes it an invaluable reagent for the synthesis of complex bioconjugates.

PROTAC Synthesis: This linker is ideally suited for the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[6][7] The dual carboxylic acid groups can be conjugated to amine functionalities on a ligand for a target protein or an E3 ubiquitin ligase. The azide then serves as a versatile handle for coupling to the other half of the PROTAC molecule, which has been modified with an alkyne, via a click chemistry reaction.[6][8][9]

Bioconjugation and PEGylation: The molecule can be used as a branched PEGylation reagent. The carboxylic acid groups can be activated to react with primary amines on proteins, peptides, or other molecules. The azide group allows for the subsequent attachment of other functionalities, such as fluorescent dyes, imaging agents, or targeting ligands, through click chemistry.[1][10]

Signaling Pathways and Experimental Workflows

The primary role of this compound is as a linker in the formation of PROTACs, which hijack the cell's ubiquitin-proteasome system.

A general workflow for the synthesis of a PROTAC using this linker involves a modular, multi-step process.

Experimental Protocols

The following are representative experimental protocols for the key reactions involving this compound. These should be optimized for specific applications.

Protocol 1: Amide Coupling of Carboxylic Acids to a Primary Amine

This protocol describes the reaction of the two carboxylic acid groups with a primary amine-containing molecule (e.g., a protein ligand) in the presence of an activating agent like HATU or EDC.[1][11]

Materials:

-

This compound

-

Amine-containing molecule

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide)

-

Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Reagent Preparation: Dissolve the amine-containing molecule in anhydrous DMF. In a separate vial, dissolve this compound (typically 1.1-1.5 molar equivalents) in anhydrous DMF.

-

Activation: To the linker solution, add HATU (1.2 equivalents) and DIPEA (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acids.

-

Conjugation: Add the activated linker solution to the solution of the amine-containing molecule.

-

Incubation: Allow the reaction to proceed at room temperature for 2-12 hours, or overnight at 4°C, with gentle stirring. Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).

-

Quenching: (Optional) Quench the reaction by adding the quenching buffer.

-

Purification: Purify the resulting azide-functionalized conjugate using a suitable method such as preparative HPLC or flash column chromatography.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the azide-functionalized intermediate to an alkyne-containing molecule.[6][9]

Materials:

-

Azide-functionalized molecule (from Protocol 1)

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)

-

Reaction buffer (e.g., PBS, pH 7.4, or a mixture of t-BuOH/H₂O)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Reagent Preparation: Prepare stock solutions: 20 mM CuSO₄ in deionized water, 50 mM THPTA in deionized water, and a fresh 100 mM solution of sodium ascorbate in deionized water. Dissolve the azide and alkyne-containing molecules in the chosen reaction buffer.

-

Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule and the alkyne-containing molecule (typically 1.1-1.5 molar equivalents of the alkyne).

-

Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions.

-

Reaction Initiation: Add the catalyst premix to the reaction mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, purify the final conjugate by a suitable method like preparative HPLC.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction with a strained alkyne, such as DBCO or BCN.[6][9]

Materials:

-

Azide-functionalized molecule (from Protocol 1)

-

Strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation: Dissolve the azide-functionalized molecule and the strained alkyne-containing molecule in the reaction buffer.

-

Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule with a slight molar excess (typically 1.5-3 equivalents) of the strained alkyne-containing molecule.

-

Incubation: Incubate the reaction at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS.

-

Purification: Once the reaction is complete, purify the final conjugate to remove unreacted reagents, for example, by using size-exclusion chromatography.

Conclusion

This compound is a highly valuable and versatile chemical tool for the synthesis of complex biomolecular constructs. Its well-defined structure, featuring orthogonal reactive handles and a hydrophilic spacer, facilitates a modular and efficient approach to the development of novel therapeutics and diagnostics, particularly in the rapidly advancing field of targeted protein degradation. The protocols provided herein serve as a guide for researchers to harness the potential of this linker in their drug discovery and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound, 2086689-05-4 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane is a heterobifunctional crosslinker integral to the advancement of modern bioconjugation and targeted protein degradation. Its unique architecture, featuring a terminal azide group, a central triethylene glycol (PEG3) spacer, and two terminal carboxylic acid moieties, offers a versatile platform for the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs). The PEG linker enhances aqueous solubility and provides spatial separation between conjugated molecules, while the azide and carboxylic acid functional groups allow for sequential, orthogonal conjugation chemistries.[1][2][3][4] This guide provides a comprehensive overview of the physical properties, applications, and relevant experimental methodologies for this compound.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. While specific experimental values for properties such as melting point and density are not widely published for this specialized reagent, the provided data is based on information from various chemical suppliers.

| Property | Value | Reference(s) |

| CAS Number | 2086689-05-4 | [2][4][5] |

| Molecular Formula | C₁₈H₃₂N₄O₁₀ | [2][4] |

| Molecular Weight | 464.47 g/mol | [2][4] |

| Appearance | Solid | [6] |

| Purity | Typically ≥98% | [2][4] |

| Solubility | Soluble in organic solvents like DMSO and DMF.[7][8] | |

| Storage Conditions | -20°C | [2][4] |

| Shipping Conditions | Ambient Temperature | [2][4] |

Applications in Drug Discovery and Bioconjugation

The unique trifunctional nature of this compound makes it a valuable tool in several advanced applications, most notably in the development of PROTACs.[1][9]

PROTAC Linker

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[10] This linker serves as the bridge connecting the POI-binding ligand and the E3 ligase-binding ligand.[11] The two carboxylic acid groups can be coupled to amine-functionalized ligands, while the azide group can be conjugated to an alkyne-functionalized ligand via "click chemistry."[1][12]

Bioconjugation and Click Chemistry

The terminal azide group is a key functional moiety for "click chemistry," a class of biocompatible, highly efficient, and specific reactions.[12][13] The azide can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole linkage.[12] Alternatively, it can participate in a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne, such as dibenzocyclooctyne (DBCO), eliminating the need for a copper catalyst which can be toxic to cells.[12]

The dicarboxylic acid functionality allows for the conjugation to primary amines on biomolecules, such as lysine residues on proteins, through the formation of stable amide bonds.[4][14] This reaction is typically facilitated by carbodiimide coupling agents like EDC or HATU.[4][14]

Experimental Protocols and Methodologies

Protocol 1: Amide Bond Formation with Primary Amines

This protocol describes the conjugation of the carboxylic acid groups of the linker to a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, or small molecule ligand)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-8.0 for biomolecules)

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

-

Activation of Carboxylic Acids: Dissolve this compound in anhydrous DMF or DMSO. Add 1.1 equivalents of EDC and 1.1 equivalents of NHS for each carboxylic acid group to be activated. Stir the reaction mixture at room temperature for 30-60 minutes.

-

Conjugation to Amine: Add the activated linker solution to a solution of the amine-containing molecule in an appropriate buffer. The molar ratio of the linker to the amine will depend on the desired degree of labeling.

-

Reaction Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

Quenching: Stop the reaction by adding a quenching solution to consume any unreacted NHS esters.

-

Purification: Purify the conjugate using an appropriate method, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC, to remove excess reagents.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide group of the linker to an alkyne-functionalized molecule.

Materials:

-

Azide-functionalized molecule (the product from Protocol 1)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

Procedure:

-

Reaction Setup: Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the reaction solvent.

-

Catalyst Preparation: In a separate tube, prepare a fresh solution of sodium ascorbate. In another tube, premix CuSO₄ and THPTA.

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA solution.

-

Incubation: Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or TLC.

-

Purification: Purify the final conjugate by an appropriate method to remove the copper catalyst and other reagents.

Visualizing Workflows and Pathways

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a sequential conjugation strategy. First, the dicarboxylic acid moieties are coupled to an amine-functionalized E3 ligase ligand. Subsequently, the azide group is conjugated to an alkyne-functionalized protein of interest (POI) ligand via click chemistry.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC-Mediated Protein Degradation Pathway

Once synthesized, the PROTAC molecule mediates the degradation of the target protein by hijacking the cell's ubiquitin-proteasome system.

Caption: The mechanism of action for PROTAC-mediated protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PEG Acid | BroadPharm [broadpharm.com]

- 4. This compound, 2086689-05-4 | BroadPharm [broadpharm.com]

- 5. 2-(azido-peg3-amido)-1,3-bis(carboxylethoxy) Propane - Cas No: 2086689-05-4 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. excelra.com [excelra.com]

- 11. ELRIG.de - Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization [elrig.de]

- 12. Azide | BroadPharm [broadpharm.com]

- 13. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 14. Azido-PEG3-acid, 1056024-94-2 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Synthesis of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane is a heterobifunctional, branched polyethylene glycol (PEG) linker of significant interest in the fields of bioconjugation and drug development. It is a key component in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.[1][2] The molecule features a central 2-amino-1,3-propanediol core, an azide-terminated PEG3 arm for "click" chemistry applications, and two terminal carboxylic acid groups for conjugation to amine-containing molecules.[3][4] This guide provides a comprehensive overview of a plausible synthetic route for this linker, including detailed experimental protocols, quantitative data, and workflow visualizations.

Core Structure and Properties

The unique architecture of this compound offers several advantages for the construction of complex biomolecules. The azide group provides a bioorthogonal handle for selective modification via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions.[4] The two carboxylic acid moieties allow for the attachment of two molecules of interest through stable amide bonds.[3] The hydrophilic PEG3 spacer enhances the aqueous solubility and provides flexibility to the resulting conjugate.

| Property | Value |

| Molecular Formula | C18H32N4O10 |

| Molecular Weight | 464.47 g/mol |

| Appearance | Predicted to be a solid or oil |

| Reactive Groups | 1 x Azide, 2 x Carboxylic Acid |

| Purity | >95% (typical for commercial grade) |

| Solubility | Soluble in water and polar organic solvents |

Synthetic Workflow

The synthesis of this compound can be logically approached in a two-stage process. The first stage involves the synthesis of the core intermediate, 2-Amino-1,3-bis(carboxylethoxy)propane. The second stage is the amide coupling of this intermediate with Azido-PEG3-acid.

Experimental Protocols

The following protocols are based on established chemical transformations and provide a detailed methodology for the synthesis of this compound.

Stage 1: Synthesis of 2-Amino-1,3-bis(carboxylethoxy)propane

Step 1.1: Michael Addition of 2-Amino-1,3-propanediol with Ethyl Acrylate

This step involves the conjugate addition of the primary amine of 2-amino-1,3-propanediol to two equivalents of ethyl acrylate.

Materials:

-

2-Amino-1,3-propanediol

-

Ethyl acrylate

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve 2-amino-1,3-propanediol (1.0 eq.) in methanol.

-

To the stirred solution, add ethyl acrylate (2.2 eq.) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude diester intermediate. This intermediate can be used in the next step without further purification.

Step 1.2: Hydrolysis of the Diester Intermediate

The ethyl ester groups of the intermediate are hydrolyzed to carboxylic acids using a base.

Materials:

-

Crude diester intermediate from Step 1.1

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the crude diester intermediate in an aqueous solution of sodium hydroxide (excess).

-

Stir the mixture at room temperature for 4-8 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 2-3 with a hydrochloric acid solution.

-

The aqueous solution containing the product, 2-Amino-1,3-bis(carboxylethoxy)propane, can be concentrated under reduced pressure. The resulting product is often isolated as its hydrochloride salt.[5][6]

Stage 2: Amide Coupling with Azido-PEG3-acid

This step involves the formation of an amide bond between the primary amine of 2-Amino-1,3-bis(carboxylethoxy)propane and the carboxylic acid of Azido-PEG3-acid using a coupling agent such as HATU.

Materials:

-

2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride

-

Azido-PEG3-acid

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve Azido-PEG3-acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

-

Add DIPEA (2.0 eq.) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve 2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride (1.0 eq.) in anhydrous DMF and add DIPEA (1.0 eq.) to neutralize the hydrochloride salt.

-

Add the solution of the amine to the activated Azido-PEG3-acid solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.

Application in PROTAC Signaling

The synthesized linker is a critical component in the formation of PROTACs, which hijack the ubiquitin-proteasome system to induce the degradation of a target protein.

Conclusion

This technical guide outlines a robust and plausible synthetic pathway for this compound, a valuable heterobifunctional linker for advanced applications in drug discovery and development. The provided experimental protocols, based on established chemical principles, offer a solid foundation for researchers to synthesize this key molecule for their specific needs. The modular nature of the synthesis allows for potential modifications to the PEG linker length or the terminal functional groups to suit various research objectives.

References

branched azide PEG linker for bioconjugation

An In-depth Technical Guide to Branched Azide PEG Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of branched azide polyethylene glycol (PEG) linkers, a critical component in modern bioconjugation strategies. We will delve into their core attributes, comparative performance against linear counterparts, and detailed methodologies for their application, with a particular focus on their role in constructing advanced biotherapeutics like antibody-drug conjugates (ADCs).

Branched PEG linkers are multi-arm PEG reagents that have become indispensable in bioconjugation.[1] Their unique architecture offers several advantages over traditional linear linkers, primarily by enabling the attachment of multiple functional molecules at a single conjugation site.[1][2] This is particularly valuable in the development of ADCs, where achieving a higher drug-to-antibody ratio (DAR) without compromising the antibody's integrity is a key objective.[1][2]

The incorporation of azide (-N3) functionalities provides a bioorthogonal handle for "click chemistry," specifically the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] This allows for the precise and stable ligation of alkyne-containing molecules, such as therapeutic payloads or imaging agents.[3]

Furthermore, many branched azide PEG linkers are heterobifunctional, possessing other reactive groups like N-hydroxysuccinimide (NHS) esters for facile reaction with primary amines (e.g., lysine residues on proteins) or Boc-protected amines for controlled, sequential conjugation steps.[3][5] The inherent properties of the PEG component itself contribute to enhanced solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the resulting bioconjugate.[2][6]

Core Compound Specifications and Properties

A variety of branched azide PEG linkers are commercially available, each with specific properties tailored for different applications. A representative example is N-(Azido-PEG2)-N-Boc-PEG3-NHS ester.[3]

| Property | Value | Source(s) |

| CAS Number | 2093153-85-4 | [3] |

| Molecular Formula | C24H41N5O11 | [3] |

| Molecular Weight | 575.6 g/mol | [3] |

| Purity | Typically ≥95% - 98% | [3] |

| Appearance | Varies (often a solid or oil) | [3] |

| Storage Conditions | Store at -20°C, desiccated | [3] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [3] |

Performance Comparison: Branched vs. Linear PEG Linkers

The strategic advantage of a branched PEG linker lies in its three-dimensional structure, which can confer superior properties to the bioconjugate compared to a linear PEG chain.[5]

Hydrodynamic Radius

The branched structure creates a larger hydrodynamic volume compared to a linear PEG of the same molecular weight, which is a critical factor in reducing renal clearance and prolonging circulation half-life.[6]

| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |

| Unmodified HSA | - | 3.5 |

| Linear | 5 | 4.2 |

| Linear | 10 | 5.2 |

| Linear | 20 | 6.1 |

| Branched | 20 | 6.4 |

| Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[6] |

In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

The architecture of the linker can significantly impact the cytotoxic activity of an ADC. Studies have shown that the length of the branched linker is a critical factor, with longer linkers potentially leading to higher potency.[2]

| Linker Architecture | ADC Configuration | IC50 (ng/mL) on HER2-positive cell lines |

| Short Branched | Homogeneous DAR 6 | ~100 |

| Long Branched | Homogeneous DAR 6 | ~10 |

| Heterogeneous | Conventional DAR 6 | ~10 |

| Data extracted from Grygorash et al., 2022, highlighting the impact of linker length on ADC potency.[2] The data indicates that the ADC with the longer branched linker exhibited significantly higher potency (lower IC50 value).[2] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of branched azide PEG linkers in bioconjugation.

Boc Deprotection of a PEG Linker

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose a primary amine.

Materials:

-

N-Boc-N-bis(PEG3-azide)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-Boc-N-bis(PEG3-azide) in a 1:1 mixture of TFA and DCM (a typical concentration is 10-20 mg/mL).[4]

-

Stir the reaction mixture at room temperature for 1-2 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[4]

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[4]

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.[4]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[4]

-

Evaporate the solvent to obtain the deprotected N-amino-N-bis(PEG3-azide).[4]

Conjugation of an NHS Ester-Functionalized Branched PEG Linker to a Protein

This protocol describes the conjugation of the linker to a protein containing primary amines.[3]

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

N-(Azido-PEG2)-N-Boc-PEG3-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation: Immediately before use, dissolve the N-(Azido-PEG2)-N-Boc-PEG3-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM. The NHS ester is moisture-sensitive.[3]

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer.[3]

-

Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[3]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Optimization of incubation times and temperature may be required.[3]

-

Quenching: Add the quenching buffer to stop the reaction.

-

Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted linker and quenching reagents.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between an azide-functionalized molecule and an alkyne-containing molecule.[3]

Materials:

-

Azide-labeled molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

-

Ligand (e.g., THPTA or TBTA) (optional but recommended)

-

Reaction buffer

Procedure:

-

Reactant Preparation: Dissolve the azide-labeled molecule and a slight molar excess (1.1-1.5 equivalents) of the alkyne-containing molecule in the reaction buffer.[3]

-

Catalyst Preparation: Prepare fresh stock solutions of CuSO4 and sodium ascorbate.[3]

-

Reaction Initiation: To the mixture of the azide and alkyne, add CuSO4 to a final concentration of 0.1-1 mM. If using a ligand, pre-mix it with the CuSO4.[3]

-

Reduction: Add sodium ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) species.[3]

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

-

Purification: Purify the final conjugate to remove the copper catalyst and other reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for reactions involving live cells or other copper-sensitive systems.[4]

Materials:

-

Azide-labeled molecule

-

Cyclooctyne-modified molecule (e.g., DBCO-functionalized payload)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cyclooctyne-modified molecule with the reaction buffer.[4]

-

Add the azide-labeled molecule to achieve a 3-5 fold molar excess per cyclooctyne group.[4]

-

Incubation: Gently mix the reaction and incubate at 4°C for 4-24 hours or at room temperature for 2-12 hours.[4]

-

Purification: Purify the final conjugate using size-exclusion chromatography (SEC) to remove excess reagents.[4]

Visualizations

Experimental Workflows and Logical Relationships

The following diagrams illustrate key decision-making processes and workflows in bioconjugation utilizing branched azide PEG linkers.

Caption: General experimental workflow for bioconjugation.

Caption: Decision pathway for choosing a click chemistry method.

References

An In-depth Technical Guide on the Aqueous Solubility of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane, a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. Given the absence of specific quantitative solubility data for this compound in publicly available literature, this document outlines the expected solubility based on structurally similar molecules, details factors influencing solubility, and provides robust experimental protocols for its determination.

Introduction to this compound

This compound is a valuable chemical tool used in bioconjugation and drug development.[1][2] Its structure features a central propane backbone, a short polyethylene glycol (PEG3) spacer, a terminal azide group for "click chemistry," and two terminal carboxylic acid groups for amide bond formation.[1][2] The incorporation of a PEG linker is a well-established strategy to improve the aqueous solubility and pharmacokinetic properties of molecules.[3][4][5][6] The hydrophilic nature of the PEG chain is known to enhance the solubility of conjugated molecules in aqueous environments.[3][4][5][6]

Expected Solubility in Aqueous Buffers

While specific quantitative data for this compound is not available, the solubility of structurally related azido-PEG-acid linkers is generally described as high in aqueous media. The presence of the hydrophilic PEG3 spacer and two ionizable carboxylic acid groups suggests that the compound will exhibit good solubility in common aqueous buffers, particularly at neutral to alkaline pH where the carboxylic acids are deprotonated.

Factors Influencing Aqueous Solubility:

-

pH: The solubility of this compound is expected to be pH-dependent. At pH values above the pKa of the carboxylic acid groups (typically around 4-5), the carboxylates will be deprotonated, increasing the molecule's polarity and enhancing its solubility in water.

-

Buffer Composition and Ionic Strength: The type of buffer salts and their concentration can influence solubility. While moderate salt concentrations (e.g., physiological saline) are generally well-tolerated, very high salt concentrations may lead to a "salting-out" effect, reducing solubility.

-

Temperature: The solubility of most PEG derivatives tends to increase with a rise in temperature.[7]

-

Presence of Organic Co-solvents: The addition of water-miscible organic solvents like DMSO or ethanol can further increase the solubility.

Solubility Data of Structurally Similar Compounds

The following table summarizes the qualitative and, where available, quantitative solubility information for structurally analogous PEG linkers. This data provides a reasonable expectation for the behavior of this compound.

| Compound Name | Molecular Structure | Solvent | Solubility Description | Reference(s) |

| Azido-PEG3-carboxylic acid | Azide-(PEG)3-COOH | Aqueous Media | Hydrophilic and suitable for the synthesis of water-soluble conjugates. | [8] |

| Azido-PEG12-acid | Azide-(PEG)12-COOH | Aqueous Media | The hydrophilic PEG spacer increases solubility in aqueous media. | [9] |

| Azide-PEG-Azide | Azide-(PEG)n-Azide | Water, Aqueous Buffer | Soluble. | [10] |

| N-(acid-PEG4)-N-bis(PEG4-azide) | Acid-(PEG)4-N-((PEG)4-Azide)2 | Aqueous Media | PEG linkers provide high aqueous solubility. | [11] |

Note: This table is intended to provide an estimate of solubility based on similar compounds. The actual solubility of this compound should be determined experimentally.

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[12]

Materials:

-

This compound

-

Aqueous buffers of interest (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Citrate buffer pH 5.0)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Microcentrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or other quantitative analytical method.

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Record the initial mass of the compound.

-

Add a known volume of the desired aqueous buffer to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Allow the mixture to equilibrate for 24-48 hours. This extended time ensures that the solution reaches saturation.[12]

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand to allow the excess solid to settle.

-

For complete separation, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.[12]

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the supernatant through a syringe filter to remove any remaining microparticulates.

-

Prepare a series of dilutions of the filtered supernatant with the same buffer.

-

Quantify the concentration of the dissolved compound in the diluted samples using a validated HPLC method or another suitable analytical technique.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original undiluted supernatant based on the dilutions and the analytical results.

-

The resulting concentration is the equilibrium solubility of the compound in the specific buffer at the tested temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of aqueous solubility using the shake-flask method.

References

- 1. This compound, 2086689-05-4 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Azido-PEG12-acid, 1167575-20-3 | BroadPharm [broadpharm.com]

- 10. creativepegworks.com [creativepegworks.com]

- 11. N-(acid-PEG4)-N-bis(PEG4-azide) | BroadPharm [broadpharm.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and overall efficacy. This document provides detailed application notes and protocols for the use of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane , a heterobifunctional linker, in the development of ADCs.

This particular linker features a short polyethylene glycol (PEG3) spacer to enhance hydrophilicity, an azide group for bioorthogonal "click" chemistry, and two carboxylic acid moieties that can be activated for conjugation.[1][2][3] The PEG spacer can improve the solubility of the ADC, which is especially beneficial when working with hydrophobic payloads, potentially leading to reduced aggregation and improved pharmacokinetic profiles.[4][5][][7] The azide handle allows for a highly specific and efficient conjugation reaction with an alkyne-modified component (either the drug or the antibody) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] The presence of two carboxylic acid groups offers the potential for a dual-drug conjugation or a branched linker architecture.

Data Presentation

Disclaimer: The following quantitative data is extrapolated from studies on ADCs utilizing similar short PEG linkers. Direct experimental data for this compound in an ADC construct is not widely available in published literature. The data is intended to be representative of the expected performance characteristics.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

| Linker | ADC Construct | Clearance Rate (mL/day/kg) | Half-life (t½) (hours) |

| Non-PEGylated | Trastuzumab-DM1 | High | ~100 |

| PEG3 (Expected) | Trastuzumab-DM1 | Moderate | ~120-140 |

| PEG8 | Trastuzumab-DM1 | Low | >150 |

| PEG24 | Trastuzumab-DM1 | Very Low | >200 |

This table illustrates that the inclusion of a PEG linker generally decreases the clearance rate and prolongs the half-life of an ADC. A shorter PEG linker like PEG3 is expected to provide a moderate improvement in pharmacokinetics.[4][8]

Table 2: In Vitro Cytotoxicity of a HER2-Targeting ADC with Different Linkers

| Linker Type | Cell Line (HER2+) | IC50 (ng/mL) |

| SMCC (Non-PEGylated) | SK-BR-3 | 15 |

| PEG3 (Expected) | SK-BR-3 | 18-25 |

| PEG10 | BT-474 | 30 |

The inclusion of a PEG linker can sometimes lead to a slight reduction in in vitro cytotoxicity (higher IC50), potentially due to steric hindrance at the target cell. However, this is often offset by improved in vivo efficacy due to better pharmacokinetics.[5][9]

Table 3: Comparison of Clearance Rates for High DAR ADCs with Linear vs. Branched PEG Linkers

| Linker Architecture (DAR 8) | ADC Construct | Clearance Rate (mL/day/kg) |

| Linear (L-PEG24) | Trastuzumab-DM1 | High |

| Branched (Pendant, P-(PEG12)2) | Trastuzumab-DM1 | Low |

This table highlights that a branched PEG architecture, which can be potentially achieved with the dual carboxylate functionality of the specified linker, can be more effective at reducing the clearance rate of ADCs with a high drug-to-antibody ratio (DAR).[4]

Experimental Protocols

The synthesis of an ADC using this compound can be approached in two primary ways, depending on the modification of the drug and antibody. Below are generalized protocols for both strategies.

Protocol 1: Antibody Modification with the Linker and Conjugation to an Alkyne-Drug

This protocol describes the activation of the linker's carboxylic acids for reaction with lysine residues on the antibody, followed by a click chemistry reaction with an alkyne-functionalized cytotoxic drug.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Alkyne-functionalized cytotoxic drug (e.g., Alkyne-MMAE)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Desalting columns (e.g., Sephadex G-25)

-

Reaction tubes and standard laboratory equipment

Procedure:

Part A: Antibody Modification with the Azido-PEG3 Linker

-

Antibody Preparation: Ensure the antibody solution is at a concentration of 5-10 mg/mL in an amine-free buffer like PBS at pH 7.4. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

-

Linker Activation:

-

Immediately before use, dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare stock solutions (e.g., 100 mM).

-

In a separate tube, mix the linker, EDC, and NHS in a 1:2:2 molar ratio in DMSO. Allow the activation to proceed for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the activated linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

-

-

Purification of Azide-Modified Antibody:

-

Remove the excess, unreacted linker and activation reagents by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

-

Collect the fractions containing the purified azide-modified antibody.

-

Determine the protein concentration (e.g., by BCA assay) and the degree of labeling (DOL) if a quantifiable method is available.

-

Part B: Click Chemistry Conjugation to Alkyne-Drug (CuAAC)

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the alkyne-modified drug in DMSO.

-

Prepare a 100 mM solution of CuSO₄ in water.

-

Prepare a 200 mM solution of THPTA in water.

-

Prepare a fresh 100 mM solution of sodium ascorbate in water.

-

-

Conjugation Reaction:

-

In a reaction tube, combine the azide-modified antibody (at 5-10 mg/mL in PBS) with a 5-10 molar excess of the alkyne-modified drug.

-

Prepare the copper(I) catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for 5 minutes.

-

Add the Cu(I)/THPTA complex to the reaction mixture to a final copper concentration of 100-200 µM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-2 mM.

-

Incubate the reaction at room temperature for 2-4 hours, protected from light.

-

-

Purification of the ADC:

-

Purify the ADC using a size-exclusion chromatography (SEC) column to remove unreacted drug, linker, and catalyst.

-

Collect the high molecular weight fractions corresponding to the ADC.

-

Perform buffer exchange into a suitable formulation buffer (e.g., PBS).

-

Protocol 2: Drug Modification with the Linker and Conjugation to a Modified Antibody

This protocol involves first conjugating the linker to an amine-containing drug, followed by conjugation to an alkyne-modified antibody.

Materials:

-

Amine-containing cytotoxic drug

-

This compound

-

EDC and NHS

-

Anhydrous DMSO or DMF

-

Alkyne-modified antibody (prepared using standard protocols, e.g., with a DBCO-NHS ester)

-

PBS, pH 7.4

-

Size-Exclusion Chromatography (SEC) system

-

Reverse-phase HPLC system

Procedure:

Part A: Synthesis of the Azido-PEG3-Drug Conjugate

-

Drug-Linker Conjugation:

-

Dissolve the amine-containing drug and this compound in anhydrous DMSO.

-

Activate one of the carboxylic acids on the linker using EDC and NHS as described in Protocol 1, Part A, Step 2. A 1:1 molar ratio of drug to linker is a good starting point.

-

Add the activated linker to the drug solution and let it react for 2-4 hours at room temperature.

-

-

Purification:

-

Purify the azido-PEG3-drug conjugate by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product. Confirm the identity and purity by mass spectrometry.

-

Part B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Antibody Preparation: The antibody should be pre-functionalized with a strained alkyne, such as DBCO.

-

Click Chemistry Reaction:

-

Add a 1.5- to 5-fold molar excess of the azido-PEG3-drug solution (from Part A) to the DBCO-modified antibody solution.

-

Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle agitation.

-

-

Purification of the ADC:

-

Purify the ADC using an SEC column to remove the unreacted drug-linker complex.

-

Collect the fractions corresponding to the monomeric ADC peak.

-

Characterize the final ADC for Drug-to-Antibody Ratio (DAR), aggregation, and purity.

-

Characterization of the ADC

-

Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules per antibody can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

-

Aggregation Analysis: Size Exclusion Chromatography (SEC) is used to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates.

-

In Vitro Cytotoxicity Assay: The potency of the ADC is assessed using cell-based assays (e.g., MTT or CellTiter-Glo) on antigen-positive and antigen-negative cell lines to determine the IC50 value.[10]

-

In Vivo Efficacy Study: The anti-tumor activity of the ADC is evaluated in a relevant animal model, typically a xenograft model with human tumor cells expressing the target antigen.[11]

Visualizations

Caption: Experimental workflow for ADC synthesis and characterization.

Caption: Signaling pathway of ADC-mediated cytotoxicity.

References

- 1. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design of Experiments for Early-Stage Process Development of Antibody-Drug Conjugates: A CDMO Example [sartorius.com]

- 11. mdpi.com [mdpi.com]

Application Notes: Attaching 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane to Proteins

These application notes provide a detailed protocol for the covalent attachment of the bifunctional linker, 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane, to proteins. This linker possesses two distinct reactive functionalities: two carboxyl groups for primary amine coupling and a terminal azide for bioorthogonal "click" chemistry. This allows for a versatile, two-step conjugation strategy.

The primary method for attaching the linker to the protein is through the activation of its carboxyl groups using carbodiimide chemistry, specifically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form stable amide bonds with the primary amines (e.g., lysine residues) on the protein surface. The remaining azide group can then be used for subsequent downstream applications, such as the attachment of alkyne-modified reporter molecules, drugs, or other biomolecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.

Experimental Protocols

This protocol is divided into two main stages:

-

Protein Modification: Activation of the linker's carboxyl groups and conjugation to the protein's primary amines.

-

Purification: Removal of excess, unreacted linker and coupling reagents.

Materials

-

Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

This compound linker

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Dialysis or size-exclusion chromatography (SEC) materials for purification

Protocol 1: Protein Conjugation via Amide Bond Formation

This protocol details the steps for conjugating the carboxyl groups of the linker to the primary amines of the protein.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the this compound linker in DMSO or DMF.

-

Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water. Note: EDC is moisture-sensitive; prepare fresh or store desiccated.

-

-

Linker Activation:

-

In a microcentrifuge tube, combine the linker stock solution with EDC and NHS in Activation Buffer. The molar ratio of Linker:EDC:NHS should be approximately 1:2:5.

-

Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups of the linker.

-

-

Protein Conjugation:

-

Dissolve the target protein in the reaction buffer (e.g., PBS, pH 7.2-7.5). The optimal protein concentration is typically 1-10 mg/mL.

-

Add the activated linker solution to the protein solution. The molar excess of the linker over the protein will depend on the number of available amines and the desired degree of labeling. A starting point is a 10 to 50-fold molar excess.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Reaction Quenching:

-

To quench the reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using size-exclusion chromatography (SEC).

-

Quantitative Data Summary

The efficiency of the conjugation reaction can be influenced by several factors. The following table summarizes key parameters and their typical ranges for successful protein modification.

| Parameter | Recommended Range | Notes |

| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | The optimal ratio depends on the number of accessible primary amines on the protein and the desired degree of labeling. |

| Molar Ratio (EDC:Linker) | 2:1 to 5:1 | A molar excess of EDC is required to efficiently activate the carboxyl groups of the linker. |

| Molar Ratio (NHS:EDC) | 1:1 to 2.5:1 | NHS is used to stabilize the activated carboxyl group, increasing the efficiency of the reaction with amines. |

| Reaction pH | 7.2 - 8.0 | This pH range is optimal for the reaction between NHS-activated carboxyls and primary amines. |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures (4°C) can be used to minimize protein degradation during longer incubation times. |

| Reaction Time | 2 hours to Overnight | Longer reaction times may increase the degree of labeling but can also lead to protein aggregation or degradation. |

Diagrams

Caption: Experimental workflow for protein conjugation.

Caption: Key components in the conjugation reaction.

Application Notes and Protocols for 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical component, profoundly influencing the physicochemical properties, cell permeability, and degradation efficiency of the PROTAC.

This document provides detailed application notes and protocols for the use of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane , a versatile, PEG-based bifunctional linker, in the synthesis and development of PROTACs. This linker is designed with a terminal azide group for "click chemistry" conjugation and two terminal carboxylic acid groups for standard amide bond formation, offering a modular and efficient approach to PROTAC assembly.

Physicochemical Properties

The key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₃₂N₄O₁₀ |

| Molecular Weight | 464.47 g/mol |

| CAS Number | 2086689-05-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents |

| Reactive Groups | 1x Azide, 2x Carboxylic Acid |

PROTAC Synthesis Strategy

The trifunctional nature of this linker allows for a convergent and modular synthesis of PROTACs. The two carboxylic acid groups can be coupled to amine-functionalized ligands (either for the POI or the E3 ligase) via amide bond formation. The azide group serves as a handle for the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction to connect the third component.[1][2]

A general workflow for PROTAC synthesis using this linker is depicted below.

Experimental Protocols

Protocol 1: Amide Coupling of E3 Ligase Ligand to the Linker

This protocol describes the coupling of an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) to one of the carboxylic acid groups of the linker.

Reagents and Materials:

-

Amine-functionalized E3 Ligase Ligand (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen or Argon atmosphere

Procedure:

-

Under an inert atmosphere, dissolve the amine-functionalized E3 ligase ligand and this compound in anhydrous DMF.

-

Add DIPEA to the solution and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add HATU to the reaction mixture and stir at 0°C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution, followed by saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the azide-linker-E3 ligase intermediate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the click chemistry reaction to conjugate the azide-linker-E3 ligase intermediate with an alkyne-functionalized POI ligand.

Reagents and Materials:

-

Azide-Linker-E3 Ligase Intermediate (1.0 eq)

-

Alkyne-functionalized POI Ligand (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (0.3 eq)

-

Solvent: 1:1 mixture of t-Butanol and water or DMF

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve the azide-linker-E3 ligase intermediate and the alkyne-functionalized POI ligand in the chosen solvent system.

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.

-

Add a freshly prepared aqueous solution of CuSO₄·5H₂O.

-

Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is typically complete when LC-MS analysis shows consumption of the starting materials.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude PROTAC by preparative reverse-phase HPLC.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

PROTAC Evaluation: In Vitro Degradation Assay

Once the PROTAC is synthesized and purified, its biological activity must be assessed. The following protocol describes a general method for evaluating the degradation of a target protein in a cellular context using Western blotting.

Protocol 3: Western Blot for Protein Degradation

Reagents and Materials:

-

Human cell line expressing the target protein

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed the appropriate cell line in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with a primary antibody for a loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Signaling Pathway

PROTACs function by hijacking the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, which is then recognized and degraded by the 26S proteasome.

Representative Data

The performance of a PROTAC is highly dependent on the linker's length and composition. The following table provides hypothetical, yet representative, data for a series of PROTACs targeting a hypothetical Protein Y, illustrating how linker modifications can impact degradation efficiency.

| PROTAC ID | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC-A | Azido-PEG2 -amido-bis(carboxylethoxy)propane | 150 | 75 |

| PROTAC-B | Azido-PEG3 -amido-bis(carboxylethoxy)propane | 25 | 95 |

| PROTAC-C | Azido-PEG4 -amido-bis(carboxylethoxy)propane | 80 | 88 |

This data is for illustrative purposes only and demonstrates the importance of linker optimization in PROTAC development.

Conclusion

The this compound linker is a valuable and versatile tool for the modular synthesis of PROTACs. The combination of robust amide coupling and highly efficient click chemistry provides a powerful workflow for the rapid generation and optimization of PROTAC libraries. The protocols and principles outlined in these application notes offer a comprehensive guide for researchers to successfully incorporate this linker into their targeted protein degradation programs.

References

Application Notes and Protocols for Developing Targeted Drug Delivery Systems with 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

Introduction

Targeted drug delivery systems are designed to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor, while minimizing off-target effects and systemic toxicity.[1][2][3] The development of such systems often relies on multifunctional linkers that can covalently attach targeting moieties, therapeutic payloads, and nanoparticle carriers.[4] 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane is a heterotrifunctional linker designed for this purpose. Its key features include:

-

An Azide Group (N₃): Enables highly efficient and bio-orthogonal "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), for the attachment of alkyne-modified molecules.[5][6]

-

Two Carboxylic Acid Groups (-COOH): Allow for the covalent conjugation to primary amines via stable amide bond formation, typically using carbodiimide chemistry (EDC/NHS).[7][8]

-

A PEG3 Spacer: A short polyethylene glycol chain that enhances water solubility, reduces steric hindrance, and improves the biocompatibility of the final conjugate by minimizing immunogenicity.[4][9]

This document provides detailed application notes and protocols for utilizing this compound to construct a targeted nanoparticle-based drug delivery system.

Application Note: Construction of a Targeted Nanoparticle Drug Delivery System

This application note describes a strategy for creating a targeted drug delivery system using amine-functionalized nanoparticles (e.g., iron oxide or silica nanoparticles) as the core. The linker is first attached to the nanoparticle surface via its two carboxyl groups. The azide group on the linker then serves as a handle for attaching an alkyne-modified targeting ligand. A separate, alkyne-modified therapeutic drug can also be attached in the same or a subsequent step.

Logical Workflow for Nanoparticle Functionalization

The overall process involves a multi-step synthetic and purification workflow to assemble the final targeted nanoparticle. Each step requires careful control of reaction conditions and subsequent characterization to ensure successful conjugation.

References

- 1. Targeted Drug Delivery System- Characteristics, Advantages, Disadvantages, Types, Applications - imdip - Be a smart pharmacist. [imdip.com]

- 2. dovepress.com [dovepress.com]

- 3. rjpls.org [rjpls.org]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Azide | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound, 2086689-05-4 | BroadPharm [broadpharm.com]

- 9. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing EDC/NHS Coupling for 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful EDC/NHS coupling of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane to amine-containing molecules.

Troubleshooting Guide

This guide addresses specific issues that may arise during the EDC/NHS coupling of this compound.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conjugation Yield | Inactive EDC or NHS: These reagents are sensitive to moisture and can hydrolyze over time.[1] | - Use fresh, high-quality EDC and NHS. - Allow reagent vials to equilibrate to room temperature before opening to prevent condensation.[1] - Prepare EDC and NHS solutions immediately before use.[2] |

| Incorrect pH: The two key steps of the reaction, carboxyl activation and amine coupling, have different optimal pH ranges.[3] | - Activation Step: Perform in a slightly acidic buffer, such as MES buffer, at a pH of 4.5-6.0.[3] - Coupling Step: Adjust the pH to 7.2-8.5 for an efficient reaction with the primary amine.[3] | |

| Hydrolysis of NHS-ester: The activated NHS-ester is susceptible to hydrolysis in aqueous solutions, which competes with the desired amine reaction.[4] | - Perform the coupling step immediately after the activation step. - Work efficiently to minimize delays between the activation and coupling steps. | |

| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the target molecule.[1] | - Use non-amine and non-carboxylate buffers. MES buffer is recommended for the activation step, and phosphate-buffered saline (PBS) for the coupling step.[3] | |

| Precipitation/Aggregation of Reactants | High EDC Concentration: Very high concentrations of EDC can sometimes lead to the precipitation of proteins or other molecules.[3] | - If using a large excess of EDC and observing precipitation, try reducing the concentration.[3] |

| Protein Instability: Changes in pH or the addition of reagents can cause protein aggregation.[3] | - Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step might be necessary to ensure compatibility.[3] | |

| Inconsistent Results | Poor pH Control: Inadequate buffering can lead to significant pH shifts during the reaction, affecting efficiency and reproducibility.[5] | - Use a high-quality buffer within its effective buffering range. - Verify the pH of the reaction mixture after all components have been added.[5] |

| Reagent Handling: Improper storage and handling of EDC and NHS can lead to degradation and variable activity.[1] | - Store EDC and NHS desiccated at -20°C.[3] - Consider preparing single-use aliquots for frequent use to minimize exposure to moisture.[3] |

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two main steps of the EDC/NHS coupling reaction?

A1: The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range. The initial activation of the carboxyl groups with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[3] The subsequent reaction of the NHS-activated molecule with a primary amine is more efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[3] For a two-step protocol, it is recommended to perform the activation step in a buffer such as MES at pH 5-6, and then either raise the pH to 7.2-7.5 for the coupling step or exchange the buffer.[3]

Q2: Which buffers are recommended for this reaction, and which should be avoided?

A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the intended reaction.[1]

-

Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely recommended and effective choice.[3]

-

Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is commonly used for the second step.[3] Other suitable options include borate or sodium bicarbonate buffers.[3]

-

Buffers to Avoid: Buffers such as Tris, glycine, or acetate should be avoided as they contain reactive groups that will interfere with the coupling chemistry.[1]

Q3: How should I prepare and store my EDC and NHS reagents?

A3: Both EDC and NHS are sensitive to moisture and can lose activity if not handled and stored properly.[1]

-

Storage: EDC and NHS should be stored desiccated at -20°C.[3]

-

Handling: To prevent condensation, allow the reagent vials to warm to room temperature before opening.[1] After use, promptly reseal the vials and store them under dry conditions. For frequent use, consider preparing smaller, single-use aliquots.[3]

-

Solution Preparation: Always prepare EDC and NHS solutions immediately before use, as they are prone to hydrolysis in aqueous environments.[2]

Q4: What is the recommended molar ratio of EDC and NHS to this compound?

A4: The optimal molar ratio can vary depending on the specific application. However, a good starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing molecule. Since this compound has two carboxyl groups, the molar ratios should be calculated based on the total moles of carboxyl groups. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the available carboxyl groups.[6]

Q5: How can I quench the EDC/NHS coupling reaction?

A5: Quenching is an important step to deactivate any remaining reactive NHS-esters and stop the reaction.[4] Common quenching reagents include:

-

Hydroxylamine: Can be added to a final concentration of 10-50 mM to hydrolyze unreacted NHS esters.[3]

-